![molecular formula C6H5N3S B1355487 Thiazolo[4,5-c]pyridin-2-amine CAS No. 89786-54-9](/img/structure/B1355487.png)
Thiazolo[4,5-c]pyridin-2-amine
Overview
Description
Thiazolo[4,5-c]pyridin-2-amine is a chemical compound with the molecular formula C6H5N3S . It has a molecular weight of 152.2 .
Synthesis Analysis
The synthesis of thiazolo pyridine 2-amine is carried out by the reaction of 2-amino pyridine with ammonium thiocyanate . This reaction is performed in the presence of ceric ammonium nitrate and Dimethyl Sulphoxide as a solvent .
Molecular Structure Analysis
The molecular structure of Thiazolo[4,5-c]pyridin-2-amine is represented by the InChI code: 1S/C6H6N3S/c7-6-9-4-3-8-2-1-5(4)10-6/h1-3,10H, (H2,7,9) .
Physical And Chemical Properties Analysis
Thiazolo[4,5-c]pyridin-2-amine is a yellow to brown solid . It has a molecular weight of 151.19 and is stored at a temperature between 2-8°C .
Scientific Research Applications
Synthesis Techniques : Thiazolo[4,5-c]pyridin-2-amine derivatives have been synthesized through various methods. Sahasrabudhe et al. (2009) demonstrated a one-step synthesis from chloronitropyridines and thioamides or thioureas, offering a convenient route for creating a wide range of derivatives (Sahasrabudhe et al., 2009). El‐Hiti (2003) developed a procedure involving ortho-amino diisopropyldithiocarbamato pyridine and phosphorus oxychloride, simplifying the synthesis process (El‐Hiti, 2003).
Chemical Characterization : Sonawane et al. (2019) focused on the efficient synthesis and characterization of thiazolo pyridin-2-amine and its Schiff bases. Their method involved the reaction of 2-amino pyridine with ammonium thiocyanate, offering good yields (Sonawane et al., 2019).
Structural Analysis and Properties : Bhatia et al. (2013) performed a quantum chemical analysis on N‐(pyridin‐2‐yl)thiazol‐2‐amine, revealing the existence of competitive isomeric structures and divalent N(I) character in this class of compounds (Bhatia, Malkhede, & Bharatam, 2013).
Potential Applications :
- Antibacterial Evaluation: Etemadi et al. (2016) explored the antibacterial potential of thiazolo[4,5-d]pyrimidines, indicating some derivatives as valuable compounds for antibacterial use (Etemadi et al., 2016).
- Drug Discovery: Lim et al. (2021) described the solid-phase synthesis of thiazolo[4,5-d]pyrimidine-based library via Dimroth rearrangement, highlighting its pharmaceutical activities and attractiveness in drug discovery (Lim, Abdildinova, & Gong, 2021).
Medicinal Chemistry Research : Thiazolo[4,5-d]pyrimidines, structurally similar to Thiazolo[4,5-c]pyridin-2-amine, have been recognized as important in medicinal chemistry, with a broad range of pharmacological activities. Kuppast and Fahmy (2016) discussed their development as immune-modulators, anti-Parkinson's, antiviral, anticancer, antibacterial, antifungal, analgesic, anti-inflammatory agents, including COX inhibitors, chemokines antagonists, and Fractlkine receptor antagonists (Kuppast & Fahmy, 2016).
Safety And Hazards
The safety information for Thiazolo[4,5-c]pyridin-2-amine indicates that it is corrosive . The hazard statements include H314 , which means it causes severe skin burns and eye damage. The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
properties
IUPAC Name |
[1,3]thiazolo[4,5-c]pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c7-6-9-4-3-8-2-1-5(4)10-6/h1-3H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHXRTVCVNSLPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20558058 | |
Record name | [1,3]Thiazolo[4,5-c]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20558058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazolo[4,5-c]pyridin-2-amine | |
CAS RN |
89786-54-9 | |
Record name | [1,3]Thiazolo[4,5-c]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20558058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,3]thiazolo[4,5-c]pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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